molecular formula C5H5N B101791 Pyridine-2,6-d2 CAS No. 17265-96-2

Pyridine-2,6-d2

Cat. No. B101791
CAS RN: 17265-96-2
M. Wt: 81.11 g/mol
InChI Key: JUJWROOIHBZHMG-KFRNQKGQSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives has been a subject of interest due to their potential applications in various fields. For instance, the synthesis of 2,6-bis(pyrazolyl)pyridines has been explored, highlighting their use as ligands and their complex chemistry, which includes the formation of luminescent lanthanide compounds and iron complexes with unique thermal and photochemical properties . Another study reports the synthesis of a series of 6-substituted-2,4-dimethyl-3-pyridinols, which exhibit significant antioxidant properties, using a low-temperature conversion strategy . Additionally, the synthesis of bismuth 2,6-pyridinedicarboxylates under solvothermal conditions has been achieved, leading to compounds with varying molecular structures and coordination polymers with interesting properties such as CO2 sorption and photoluminescence .

Molecular Structure Analysis

The molecular structures of pyridine derivatives are diverse and can significantly influence their properties. For example, the iron(II) complexes of 2,6-bis(4-halopyrazolyl)pyridines exhibit different polymorphs, which affect their spin-transition properties . Similarly, the iron(II) complexes of 2,6-di(1H-pyrazol-3-yl)-pyridine derivatives show various intermolecular hydrogen bonding patterns, leading to different crystal structures and spin states . The molecular structures of lanthanide organic frameworks based on pyridine-2,6-dicarboxylic acid have also been characterized, revealing different dimensionalities and luminescent properties .

Chemical Reactions Analysis

The reactivity of pyridine derivatives can lead to a variety of chemical reactions. For instance, the reactivity of 6-substituted-2,4-dimethyl-3-pyridinols towards peroxyl radicals has been studied, showing that these compounds can act as effective antioxidants . The spin-transitions in iron(II) complexes of 2,6-bis(4-halopyrazolyl)pyridines can be induced thermally or by light, a phenomenon known as the LIESST effect . Furthermore, the hydrogen bonding interactions in complexes of pyridine betaine with 2,6-dichloro-4-nitrophenol demonstrate the formation of strongly coupled hydrogen bonds, which can influence the properties of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are closely related to their molecular structures. The bismuth 2,6-pyridinedicarboxylates exhibit non-porous structures with reasonable H2 and CO2 sorption capabilities and show luminescence when doped with lanthanides . The thermal and light-induced spin-transitions in iron(II) complexes of 2,6-bis(4-halopyrazolyl)pyridines are influenced by polymorphism, which can affect the cooperativity of the spin-transition . The luminescent properties of lanthanide organic frameworks based on pyridine-2,6-dicarboxylic acid have been explored, with potential applications in materials science . Additionally, the structural, electrochemical, and photophysical properties of 2,6-di(thiazol-2-yl)pyridine derivatives have been investigated, revealing the potential for tuning these properties through structural modifications .

Scientific Research Applications

  • Ligand Synthesis and Coordination Chemistry : Pyridine derivatives, including those similar to Pyridine-2,6-d2, are used as ligands in coordination chemistry. They have been found effective in synthesizing luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical properties (Halcrow, 2005).

  • Vibrational Spectroscopy : Pyridine-2,6-d2 has been studied for its vibrational spectra, which is essential in understanding molecular structures and interactions (Dilella & Stidham, 1980).

  • Force Method Studies : Computational studies using the CNDO/2 force method on Pyridine-2,6-d2 and its derivatives have been conducted to understand the in-plane vibrations and force field of these molecules (Harsányi & Kilár, 1980).

  • Fluorescent Sensing and Imaging : Pyridine-based scaffolds, including those similar to Pyridine-2,6-d2, have been developed as fluorescent probes for detecting specific ions, like Pd2+. These probes are utilized in applications such as paper-strip sensors, polystyrene film-based sensors, and cell imaging (Kumar, Gupta, & Kumar, 2017).

  • Metal–Organic Frameworks : Pyridine-2,6-dicarboxylic acid, a related compound, has been used to synthesize metal-organic frameworks (MOFs) with lanthanide ions. These MOFs exhibit unique structural and luminescent properties, which are valuable in materials science and chemistry (Yang et al., 2012).

  • Chemical Sensing : Derivatives of Pyridine-2,6-d2, such as 2,6-Bis(2-benzimidazolyl)pyridine, have been employed as chemosensors for detecting specific ions, highlighting their potential in analytical chemistry (Chetia & Iyer, 2008).

  • Polymer Synthesis and Ion Sensing : Pyridine derivatives are used in the synthesis of conjugated polymers, which are explored for metal ion sensing. Such polymers demonstrate high selectivity and sensitivity, especially for palladium ions, indicating their use in advanced sensing applications (Liu et al., 2011).

  • Water Treatment Research : Pyridine compounds, including Pyridine-2,6-d2, have been investigated in the context of water treatment, such as in the degradation of nitrogen heterocyclic compounds in drinking water using dielectric barrier discharge systems (Li et al., 2017).

  • Spectroscopic Analysis and Docking Studies : Pyridine-2,6-dicarboxylic acid, a related compound, has been studied using various spectroscopic techniques and quantum computational analysis, including molecular docking studies. These analyses are crucial in understanding molecular interactions and properties (Agarwal et al., 2021).

  • Catalysis Research : Pyridine derivatives are used as ligands in catalytic reactions, such as in palladium-catalyzed C-N coupling reactions, indicating their importance in synthetic chemistry (Nadri et al., 2014).

Safety And Hazards

Pyridine-2,6-d2 is a hazardous substance. It is highly flammable and causes skin irritation and serious eye irritation . It is also harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to handle it with care, use protective clothing, and avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

The nitrogen-bearing heterocycle pyridine, in its several analogous forms including Pyridine-2,6-d2, occupies an important position as a precious source of clinically useful agents in the field of medicinal chemistry research . This privileged scaffold has been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) . In the next few years, a larger share of novel pyridine-based drug candidates is expected .

properties

IUPAC Name

2,6-dideuteriopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJWROOIHBZHMG-KFRNQKGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=NC(=CC=C1)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

81.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-2,6-d2

Synthesis routes and methods I

Procedure details

Recently attentiaon has been directed to the use of compounds of the N-F class, i.e. having an N-F bond, as electrophilic fluorinating agents. The prototypical member of this class is perfluoro-N-fluoropiperidine (R. E. Banks and G. E. Williamson, Chem. Ind. (London), 1964, 1864 and R. E. Banks et al, J. Chem. Soc., Perkin Trans. I, 1972, 1098). However, this compound is obtainable only in low yields by electrochemical fluorination of pyridine (about 8% yield) or 2-fluoropyridine (about 13% yield) in anhydrous hydrogen fluoride. Furthermore, it has been found to be inadequately reactive in several applications and, on transfer of fluorine to a carbanionic substrate, liberates the imidoyl fluoride perfluoro-1-azacyclohex-1-ene which then competes for the substrate. Similar problems militate against use of the analogous compounds perfluoro-(N-fluoro-2,6-dimethylpiperidine) and perfluoro-N-fluoromorpholine (R. E. Banks et al, J. Chem. Soc., Perkin Trans. I, 1988, 2805) and of poly[perfluoro-(N-fluoropiperidin-4-ylethylene)] (R. E. Banks & E. Tsiliopoulos, J. Fluorine Chem., 1986, 34, 281) as electrophilic fluorinating agents.
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13%
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8%

Synthesis routes and methods II

Procedure details

Following the same general procedure as in Example 1, a gaseous mixture of 1,3-butadiene (2.1% by volume), formaldehyde (1.7% by volume), ammonia (7.8% by volume), air 31.5% by volume), steam (33.2% by volume) and nitrogen (23.7% by volume) was passed through a fluidised bed of "Synclyst" catalyst (previously treated with fluosilicic acid in an amount corresponding to 5% by weight of the catalyst) maintained at 320° C. The contact time was 4.9 seconds and the mixture was passed over a period of 4 hours during which time 0.41 mole of 1,3-butadiene and 0.33 mole of formaldehyde were fed. 0.352 mole of unreacted butadiene was recovered corresponding to a molar conversion of 14.8%. A total of 0.027 mole of pyridine and 0.0055 mole of 3-methylpyridine were formed, corresponding to a pyridine yield of 44% of the butadiene consumed.
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0.33 mol
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0.352 mol
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0.027 mol
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Synthesis routes and methods III

Procedure details

Specifically, Examples of the above-described U.S. Pat. No. 4,861,894 describe that the pyridine bases are synthesized using acetaldehyde and formaldehyde as starting materials to obtain pyridine yield of 47% and picoline yield of 17% (total yield of 61%). Furthermore, Japanese Patent Publication Kokoku No. 92368/1994 [Japanese Patent Publication Kokai No. 181256/1987] and Japanese Patent Publication Kokoku No. 92369/1994 [Japanese Patent Publication Kokai No. 139168/1988] describe processes in which there are employed zeolites in or on to which Tl, Co, and Pb compounds are carried.
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17%
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47%

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

The condensate 13 led to the working up after addition of 1800 ml of benzene per hour separated into 2 phases. The aqueous phase was extracted with 1800 ml of benzene hourly. In the distillation of the benzene phases there resulted per hour 851 grams of pyridine and 862 grams of 3-methylpyridine corresponding to a yield of 98.4% of pyridine and 99.5% yield of 3-methylpyridine based on the content of reaction gases supplied.
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1800 mL
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851 g
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99.5%
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98.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine-2,6-d2
Reactant of Route 2
Pyridine-2,6-d2
Reactant of Route 3
Pyridine-2,6-d2
Reactant of Route 4
Pyridine-2,6-d2
Reactant of Route 5
Pyridine-2,6-d2
Reactant of Route 6
Pyridine-2,6-d2

Citations

For This Compound
47
Citations
DP Dilella, HD Stidham - Journal of Raman Spectroscopy, 1980 - Wiley Online Library
Pyridine‐4‐d, pyridine‐2,6‐d 2 and pyridine 2,4,6‐d 3 have been prepared. The isotopic composition and label specificity of each of several preparations were verified by mass …
DA Long, EL Thomas - Transactions of the Faraday Society, 1963 - pubs.rsc.org
RESULTS The calculated frequencies are listed and compared with the assignments of Wilmshurst and Bernstein 5 (WB) in table 1 which also includes the previous results 1 and WB …
Number of citations: 102 pubs.rsc.org
HD Stidham, DP Dilella - Journal of Raman Spectroscopy, 1980 - Wiley Online Library
Pyridine‐2,3,5,6,‐d 4 has been prepared. The isotopic composition and label specificity of each of three preparations were verified by mass spectroscopy and proton NMR. The liquid …
JL Ragle, EL Reed Jr, N Goldstein - Journal of Molecular Structure, 1980 - academia.edu
Pyridine, in its role as a prototype heterocyclic aromatic base, has been the subject of extensive experiments and theoretical investigation. It haa been our purpose to use deuterium …
Number of citations: 8 www.academia.edu
DP Dilella - Journal of Raman Spectroscopy, 1980 - Wiley Online Library
Pyridine‐3,5‐d 2 and pyridine‐3,4,5‐d 3 have been prepared. Isotopic constitution and label specificity of each of several preparations were verified by mass spectrometry and proton …
S Oae, S Kozuka - Tetrahedron, 1965 - Elsevier
In the reaction of pyridine N-oxide with pyridine-2,6-d 2 N-oxide the ratio of the rates, k H /k D was found to be very small, ie, 0.·92, corresponding to the magnitude of secondary isotope …
Number of citations: 19 www.sciencedirect.com
HD Stidham, SM Harris - Journal of Raman spectroscopy, 1985 - Wiley Online Library
Surface‐enhanced Raman scattering spectra of aqueous silver horohydride sols of pyridine, pyridine‐4‐d, pyridine‐2,6‐d 2 and pyridine‐3,5‐d 2 are reported. Depolarization ratios are …
S McClanahan, J Kincaid - Journal of Raman spectroscopy, 1984 - Wiley Online Library
The resonance Raman spectra of specifically deuteriated divalent d 6 metal complexes are reported. These include the iron(II) and ruthenium(II) perdeuteriated complexes and the Ru(…
RM Wexler, MC Tsai, CM Friend… - Journal of the American …, 1982 - ACS Publications
(1) Pyridine is a medium-strength field ligand. It lies between ammonia and ethylene in the ligand spectrochemical series.(2)(a) Cp2TiR (R= alkyl) reacts with substituted pyridinesto …
Number of citations: 46 pubs.acs.org
HD Stidham, DP Dilella - Journal of Raman Spectroscopy, 1979 - Wiley Online Library
Complete Raman data are reported for the ν 1 , ν 6 and ν 8 regions of the vibrational spectra of the C 2ν deuterium‐labeled pyridines and of their water complexes. Raman data are …

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